molecular formula C16H12ClN3O3 B11003175 N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11003175
M. Wt: 329.74 g/mol
InChI Key: XEWYTZYMBRCOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (molecular formula: C₁₆H₁₂ClN₃O₃; molecular weight: 329.74) is a quinazolinone derivative featuring a 5-chloro-2-hydroxyphenyl acetamide moiety linked to a 4-oxoquinazolin-3(4H)-yl core. Key physicochemical properties include a melting point of 284–286°C and distinctive FT-IR peaks at 3247 cm⁻¹ (N–H stretch) and 1694 cm⁻¹ (C=O stretch) . Synthesized via condensation reactions, it has shown promise as a SARS-CoV-2 3CL protease inhibitor in antiviral studies .

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H12ClN3O3/c17-10-5-6-14(21)13(7-10)19-15(22)8-20-9-18-12-4-2-1-3-11(12)16(20)23/h1-7,9,21H,8H2,(H,19,22)

InChI Key

XEWYTZYMBRCOHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Tandem Ring-Opening and Oxidative Cyclization

Isatoic anhydride (1H-benzo[d][1,oxazine-2,4-dione) is reacted with glycine in aqueous NaOH (2 M, 80°C) to form 2-(2-aminobenzamido)acetic acid. Subsequent iodine-catalyzed (5 mol%) oxidative cyclization with formaldehyde (37% v/v) yields 3,4-dihydroquinazolin-4-one. This one-pot method achieves 78% yield under reflux conditions (Scheme 1A).

Key reaction parameters:

ParameterValue
Temperature80–100°C
Reaction time6–8 hours
SolventWater
CatalystIodine (5 mol%)

Bromination and Acetylation of Preformed Quinazolinones

Alternative routes begin with 6,8-dibromo-2-methylquinazolin-4(3H)-one, where bromine atoms enhance electrophilic reactivity. Acetic anhydride (1.2 equiv) in glacial acetic acid (30 mL) at 110°C for 1 hour acetylates the N-3 position, yielding N-(6,8-dibromo-4-oxoquinazolin-3(4H)-yl)acetamide (87% yield). While this method targets brominated analogs, substituting 5-chloro-2-hydroxyaniline during subsequent steps adapts it for the target compound.

Coupling of the Acetamide Side Chain

Nucleophilic Acyl Substitution

The quinazolinone intermediate undergoes nucleophilic attack by 5-chloro-2-hydroxyaniline. In ethanol (50 mL) with NaOH (30% w/v, 5 mL), the reaction proceeds at 70°C for 10 hours. Post-reaction cooling to 0°C precipitates the product, which is recrystallized from ethanol/water (3:1 v/v) to achieve 89% purity.

Critical purification steps:

  • Filtration through sintered glass (porosity 4)

  • Washing with ice-cold diethyl ether (3 × 10 mL)

  • Column chromatography (silica gel, ethyl acetate/hexane 1:2)

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation (300 W, 120°C) to accelerate the coupling step. Using DMF as a polar aprotic solvent reduces reaction time to 25 minutes while maintaining 82% yield. This method minimizes thermal degradation of the hydroxyphenyl group.

Optimization of Reaction Conditions

Solvent Effects on Yield

Comparative studies reveal solvent polarity significantly impacts coupling efficiency:

SolventDielectric Constant (ε)Yield (%)
Ethanol24.378
DMF36.782
Acetonitrile37.568
THF7.654

Polar solvents like DMF enhance nucleophilicity of 5-chloro-2-hydroxyaniline, though ethanol remains preferred for cost-effectiveness.

Catalytic Additives

Adding boric acid (10 mol%) as a coupling agent improves yields to 91% by stabilizing the tetrahedral intermediate during acyl transfer. Conversely, traditional HOBt/DCC systems show inferior performance (73% yield) due to side reactions with the phenolic -OH group.

Spectroscopic Characterization

1H NMR Analysis (500 MHz, DMSO-d6)

  • Quinazolinone protons: δ 8.33 (s, 1H, C2-H), 7.88–7.45 (m, 4H, aromatic)

  • Acetamide chain: δ 4.62 (s, 2H, CH2CO), 10.21 (s, 1H, NH)

  • 5-Chloro-2-hydroxyphenyl: δ 6.98 (d, J = 8.5 Hz, 1H), 6.72 (dd, J = 8.5, 2.5 Hz, 1H), 6.65 (d, J = 2.5 Hz, 1H)

HR-MS Data

Observed m/z 329.0743 [M+H]+ (calculated 329.0748 for C16H12ClN3O3), confirming molecular formula.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies using a tubular reactor (ID 10 mm, L 2 m) demonstrate:

  • Productivity: 1.2 kg/day at 100°C

  • Space-time yield: 0.45 g/(L·h)

  • Purity: 98.7% by HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient)

Waste Stream Management

The process generates 3.2 kg aqueous waste per kg product, treatable via activated carbon adsorption (90% COD reduction). Halogenated byproducts are absent, simplifying disposal .

Chemical Reactions Analysis

Chloro-Substituted Phenyl Group

  • Nucleophilic Substitution:
    The chloro group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, reaction with piperazine in DMF at 80°C produces a piperazinyl derivative.

  • Electrophilic Aromatic Substitution:
    Directed by the hydroxy group, nitration or sulfonation occurs at the para position relative to the -OH group.

Amide Bond

  • Hydrolysis:
    Acidic (HCl/H<sub>2</sub>O, reflux) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding 2-(4-oxoquinazolin-3(4H)-yl)acetic acid and 5-chloro-2-hydroxyaniline.

    • Kinetics: Pseudo-first-order rate constants (k<sub>obs</sub>) for hydrolysis in 1M HCl at 70°C: 2.3 × 10<sup>-4</sup> s<sup>-1</sup>.

Quinazolinone Moiety

  • Cyclization:
    Under dehydrating conditions (P<sub>2</sub>O<sub>5</sub>/toluene, 110°C), the quinazolinone ring undergoes further annulation to form tricyclic derivatives.

  • Oxidation:
    Reacts with H<sub>2</sub>O<sub>2</sub>/AcOH to form N-oxide derivatives, enhancing water solubility.

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Application
Nucleophilic substitutionPiperazine, DMF, 80°CPiperazinyl analogEnhanced CNS penetration
Amide hydrolysis6M HCl, reflux, 4h2-(4-Oxoquinazolin-3(4H)-yl)acetic acidIntermediate for prodrugs
Quinazolinone oxidationH<sub>2</sub>O<sub>2</sub>/AcOH, RT, 12hN-Oxide derivativeImproved aqueous solubility

Mechanistic Insights

  • Amide Hydrolysis Mechanism:
    Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, confirmed by <sup>18</sup>O isotopic labeling studies.

  • Quinazolinone Reactivity:
    The 4-oxo group participates in keto-enol tautomerism, stabilizing transition states during electrophilic attacks.

Stability Under Various Conditions

Condition Stability Degradation Products
pH 1.2 (simulated gastric fluid)Stable for 24hNone detected
pH 7.4 (phosphate buffer)85% remaining after 48hTrace hydroxylated byproducts
UV light (254 nm)40% degradation in 6hQuinazolinone ring-opened species

This compound’s versatility in nucleophilic, electrophilic, and hydrolytic reactions makes it a valuable scaffold for drug discovery. Further studies are warranted to explore its reactivity in catalytic cross-couplings and biocatalytic transformations .

Scientific Research Applications

Anticancer Properties

Preliminary studies have indicated that N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibits significant anticancer activity. Compounds with similar structures have shown the ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of cell cycle progression : This compound may interfere with the signaling pathways that regulate cell division.
  • Induction of apoptosis : It may promote programmed cell death in cancer cells, thereby reducing tumor growth.

For instance, related quinazolinone derivatives have demonstrated efficacy against various cancer cell lines, with percent growth inhibitions ranging from moderate to high .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. The presence of hydroxy and chloro groups may enhance its ability to interact with enzymes involved in inflammatory pathways. Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Antimicrobial Activity

Research into related compounds has revealed antimicrobial properties against bacterial and fungal strains. The structure of this compound suggests it could similarly exhibit activity against pathogens through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity Evaluation

In one study, this compound was tested against several cancer cell lines, including SNB-19 and OVCAR-8. The results indicated significant growth inhibition rates, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of similar quinazolinone derivatives. The study demonstrated that these compounds could effectively reduce pro-inflammatory cytokine production in vitro, highlighting their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Comparison Compounds :

  • (E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11r)
    • Structure : Chlorophenyl group with nitro-substituted styryl chain.
    • Properties : Melting point 325–328°C; molecular weight 460.33.
    • Activity : Anticancer activity via apoptosis induction .
  • N-(4-Methoxyphenyl)-2-(2-(3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11n)
    • Structure : Methoxy groups on phenyl and styryl moieties.
    • Properties : Melting point 280–282°C; molecular weight 441.45.
    • Activity : Enhanced solubility due to methoxy groups but reduced cytotoxicity compared to chloro derivatives .

Key Differences :

Modifications to the Quinazolinone Core

Comparison Compounds :

  • 2-(4-Oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide
    • Structure : Thiazole ring replaces phenyl group.
    • Properties : Melting point 215–217°C; molecular weight 287.27.
    • Activity : Moderate antibacterial activity .
  • N-(1,3-Benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
    • Structure : Benzodioxol group enhances aromaticity.
    • Properties : Molecular weight 339.3.
    • Activity : Improved antioxidant capacity due to electron-rich benzodioxol .

Key Differences :

  • The hydroxyphenyl-quinazolinone scaffold in the target compound balances lipophilicity and hydrogen-bonding capacity, optimizing membrane permeability and target engagement compared to heterocyclic or fused-ring analogs.

Comparison Compounds :

  • 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor for tuberculosis (MIC: 0.5 µg/mL) .
  • N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide (IV)
    • Structure : Piperazine linker added.
    • Activity : Broad-spectrum antimicrobial and anticancer activity (IC₅₀: 12 µM against MCF-7 cells) .

Key Differences :

  • The target compound’s antiviral activity (IC₅₀: 1.8 µM against SARS-CoV-2 3CL protease) highlights its unique therapeutic niche compared to analogs targeting bacterial or cancer pathways .

Mechanistic and Pharmacokinetic Insights

  • Electron-Withdrawing Effects : Chloro substituents enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., SARS-CoV-2 3CL protease) .
  • Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group may form hydrogen bonds with targets, increasing binding affinity compared to non-polar groups (e.g., methoxy) .
  • LogP and Solubility : The target compound’s logP (~2.95) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than bulkier analogs (e.g., benzodioxol derivatives) .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the synthesis, structure, and biological evaluation of this compound, highlighting its efficacy against various pathogens and cancer cell lines.

The molecular formula of this compound is C16H12ClN3O3C_{16}H_{12}ClN_3O_3 with a molecular weight of 330.0645 g/mol. The compound exhibits a melting point range of 284-286°C and has been characterized using techniques such as FT-IR, NMR, and HR-ESI-MS .

Synthesis

The synthesis of this compound involves several steps including chloroacetylation and condensation reactions. The yield reported for this compound is approximately 37% . The process typically employs solvents such as hexane and ethyl acetate for purification.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results:

Bacterial Strain Zone of Inhibition (mm) Activity Level
Staphylococcus aureus14Moderate
Escherichia coli12Moderate
Pseudomonas aeruginosa6Weak
Bacillus subtilis10Moderate

The compound displayed stronger activity against Gram-positive bacteria compared to Gram-negative strains, indicating a potential mechanism of action that may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including:

Cell Line IC50 (µM) Activity Level
MCF-7 (Breast)15Moderate
HeLa (Cervical)20Moderate
A549 (Lung)25Moderate

The compound's anticancer activity appears to correlate with its structural features, particularly the presence of the quinazolinone moiety, which is known for its role in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components. The presence of the chloro and hydroxy groups on the phenolic ring enhances its lipophilicity and interaction with biological targets. This relationship is crucial for optimizing the design of new derivatives with improved efficacy .

Case Studies

  • Antibacterial Screening : A study involving a series of quinazolinone derivatives highlighted that compounds similar to this compound exhibited comparable or superior antibacterial activity to established antibiotics like ciprofloxacin .
  • Cytotoxic Evaluation : Research on related compounds showed that modifications in the substituents on the quinazolinone ring significantly impacted their cytotoxicity against cancer cell lines, suggesting avenues for further development .

Q & A

Basic: What are the standard synthetic routes for N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how is its purity validated?

Methodological Answer:
The compound is synthesized via condensation reactions between quinazolinone precursors and substituted phenylacetamide derivatives. For example, in , 4b (the target compound) was synthesized by reacting a quinazolinone intermediate with 5-chloro-2-hydroxyaniline under reflux conditions, yielding 37% as a white solid with a melting point of 284–286°C. Key steps include:

  • Reaction optimization : Use of stoichiometric ratios (e.g., 1:1.5 molar ratios in ) and reflux durations (22–35 hours) to improve yield.
  • Purification : Recrystallization from solvents like ethanol-DMF mixtures () or pet-ether ( ).
  • Characterization :
    • 1H/13C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm).
    • EI-MS/HR-ESI-MS for molecular ion validation (e.g., m/z 339.0731 [M−H]⁻ in ).
    • FT-IR for functional group analysis (e.g., carbonyl stretches at 1673–1694 cm⁻¹) .

Basic: What in vitro assays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:
Anti-inflammatory and anticancer activities are typically assessed using:

  • Carrageenan-induced rat paw edema : Measures inhibition of inflammation ( ), with ulcerogenicity indices calculated to assess gastrointestinal toxicity.
  • MTT/XTT assays : For cytotoxicity screening against cancer cell lines (e.g., IC50 determination, as in ).
  • COX-2 selectivity assays : To identify cyclooxygenase inhibition (e.g., IC50 = 116.73 mmol/kg for a related compound in ). Researchers should compare results to reference drugs (e.g., Diclofenac) and validate via triplicate experiments .

Advanced: How can conflicting synthetic yields (e.g., 37% vs. 68.8% in ) be resolved?

Methodological Answer:
Yield discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro in ) may reduce reactivity compared to electron-donating groups (e.g., methoxy in ).
  • Catalyst use : employs triethylamine as a base to enhance nucleophilicity, while does not specify catalysts.
  • Reaction time : Longer durations (e.g., 35 hours in for piperonal derivatives) improve conversion.
    Recommendation : Conduct Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst) and use HPLC monitoring (as in ) for real-time reaction tracking .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for anti-inflammatory activity?

Methodological Answer:
SAR studies involve:

  • Core modifications : Compare derivatives with varying substituents on the quinazolinone (e.g., 4-oxo vs. 4-thio) and phenyl rings (e.g., chloro vs. methoxy).
  • Pharmacophore mapping : highlights the importance of the thioalkylamide group and pyrimidin-5-carbonitrile fragment for COX-2 inhibition.
  • Docking studies : Molecular modeling against COX-2 (PDB: 1CX2) to predict binding modes.
  • Ulcerogenicity profiling : Assess gastrointestinal safety via rat models ( ) to balance efficacy and toxicity .

Advanced: How can contradictions in biological activity data across studies be addressed?

Methodological Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration).
  • Metabolic stability : Evaluate hepatic microsome stability (e.g., human/rat liver S9 fractions) to account for species-specific differences.
  • Dose-response validation : Use multiple concentrations (e.g., 0.1–100 µM) and statistical models (e.g., nonlinear regression for IC50).
    Case Example : A compound in showed superior activity to Diclofenac but higher ulcerogenicity. Researchers should cross-validate using alternative models (e.g., LPS-induced inflammation) and orthogonal assays (e.g., ELISA for prostaglandin E2) .

Basic: What analytical techniques are critical for confirming the compound’s stability?

Methodological Answer:

  • HPLC-PDA : Monitor degradation products under stress conditions (heat, light, pH).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 250°C in ).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and polymorphic forms .

Advanced: What computational methods support the design of derivatives with enhanced bioavailability?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to estimate LogP (e.g., XlogP = 2.6 in ), solubility, and blood-brain barrier permeability.
  • Molecular dynamics simulations : Analyze ligand-protein stability (e.g., 100 ns simulations for COX-2 binding).
  • QSAR models : Corrogate substituent effects (e.g., halogen vs. alkyl groups) with bioavailability parameters .

Advanced: How is the compound’s selectivity for specific molecular targets (e.g., COX-2 vs. COX-1) validated?

Methodological Answer:

  • Enzyme inhibition assays : Use purified COX-1/COX-2 enzymes (e.g., colorimetric kits) to measure IC50 ratios.
  • Gene knockout models : Test activity in COX-2⁻/− murine macrophages.
  • Western blotting : Quantify downstream protein expression (e.g., NF-κB, TNF-α) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.